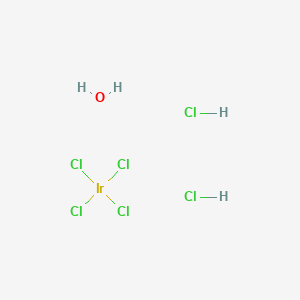

Tetrachloroiridium;hydrate;dihydrochloride

Übersicht

Beschreibung

Tetrachloroiridium hydrate dihydrochloride is a chemical compound with the molecular formula Cl6H4IrO. It is known for its distinctive black crystalline appearance and hygroscopic nature . This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrachloroiridium hydrate dihydrochloride can be synthesized through the reaction of iridium metal with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ir+3Cl2+2HCl→H2[IrCl6]⋅H2O

Industrial Production Methods: In industrial settings, the production of tetrachloroiridium hydrate dihydrochloride involves the use of high-purity iridium metal and chlorine gas. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid. The product is then purified through crystallization and drying processes to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrachloroiridium hydrate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.

Reduction: It can be reduced to lower oxidation state iridium compounds.

Substitution: Chlorine atoms in the compound can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products Formed:

Oxidation: Iridium(V) or Iridium(VI) compounds.

Reduction: Iridium(III) or Iridium(II) compounds.

Substitution: Various iridium-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Catalysis

Iridium(IV) chloride hydrate is widely recognized for its role as a catalyst in chemical reactions. Its ability to facilitate organic synthesis has made it invaluable in the pharmaceutical industry.

- Synthesis of Iridium Oxide Nanoparticles : This compound serves as a precursor for synthesizing iridium oxide nanoparticles, which are utilized as stable catalysts in various chemical transformations. These nanoparticles exhibit exceptional catalytic activity, particularly in the hydrogenation of nitrogen heterocycles, making them crucial for developing environmentally friendly processes .

- Single Atom Catalysts : Iridium(IV) chloride hydrate is instrumental in preparing single atom catalysts for critical reactions such as the oxygen evolution reaction (OER). This application is vital for water electrolysis, contributing to clean energy production through hydrogen generation .

Electrochemistry

In the realm of electrochemistry, tetrachloroiridium;hydrate;dihydrochloride is employed in developing advanced materials for energy storage and conversion systems.

- Vanadium Redox Flow Batteries (VRFBs) : The compound is used to fabricate Ir-decorated graphene electrodes that enhance the efficiency of VRFBs. The iridium-based catalysts improve the electrochemical reactions involved in these batteries, resulting in better stability and performance .

Nanomaterials

The synthesis of nanomaterials is another significant application of this compound.

- Nanostructured Materials : Researchers utilize this compound to create nanostructured materials with enhanced functionalities. These materials have applications across electronics and materials science, providing improved performance characteristics .

Biochemistry

In biochemistry, this compound plays a crucial role in biomolecular labeling and tracking.

- Labeling Biomolecules : The compound's ability to form stable complexes allows it to label biomolecules effectively. This application is essential for tracking biological processes during drug development and research, facilitating advancements in medical science .

Data Tables

| Application Area | Specific Use |

|---|---|

| Catalysis | Synthesis of iridium oxide nanoparticles |

| Electrochemistry | Fabrication of electrodes for VRFBs |

| Nanomaterials | Creation of advanced electronic materials |

| Biochemistry | Labeling biomolecules for drug development |

Case Studies

- Iridium Oxide Nanoparticles : A study demonstrated that iridium oxide nanoparticles synthesized from this compound showed remarkable catalytic activity in hydrogenation reactions, significantly enhancing reaction rates compared to traditional catalysts .

- Energy Storage Systems : Research on vanadium redox flow batteries highlighted that implementing Ir-decorated graphene electrodes led to a 30% increase in energy efficiency due to improved electrochemical kinetics facilitated by iridium-based catalysts .

Wirkmechanismus

The mechanism of action of tetrachloroiridium hydrate dihydrochloride involves its interaction with biological molecules and cellular components. The compound can bind to DNA and proteins, leading to the disruption of cellular processes. The molecular targets include enzymes and other proteins involved in cell division and growth. The pathways affected by the compound’s action include those related to apoptosis and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

- Iridium(IV) chloride hydrate

- Dihydrogen hexachloroiridate(IV) hydrate

- Iridium(III) chloride hydrate

Comparison: Tetrachloroiridium hydrate dihydrochloride is unique due to its specific molecular structure and reactivity. Compared to iridium(IV) chloride hydrate, it has additional chloride and water molecules, which influence its chemical behavior and applications. Dihydrogen hexachloroiridate(IV) hydrate and iridium(III) chloride hydrate have different oxidation states and ligand environments, leading to variations in their reactivity and uses .

Biologische Aktivität

Tetrachloroiridium hydrate dihydrochloride (IrCl₄·H₂O·2HCl) is an iridium-based compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting relevant studies, data tables, and case analyses.

Chemical Structure and Properties

Tetrachloroiridium hydrate dihydrochloride consists of an iridium ion coordinated with four chloride ions and water molecules. Its chemical formula can be represented as IrCl₄·H₂O·2HCl. The unique coordination environment of the iridium ion plays a crucial role in its interaction with biological systems.

Biological Activity Overview

Research has shown that iridium compounds, including tetrachloroiridium hydrate dihydrochloride, exhibit various biological activities:

- Antimicrobial Activity : Several studies have indicated that iridium compounds possess significant antimicrobial properties, particularly against resistant bacterial strains.

- Anticancer Potential : Iridium complexes have been investigated for their cytotoxic effects on cancer cells, showing promise as potential chemotherapeutic agents.

Antimicrobial Activity

A notable study explored the antimicrobial efficacy of tetrachloroiridium compounds against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that tetrachloroiridium hydrate dihydrochloride exhibits promising antimicrobial properties, especially against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In cancer research, tetrachloroiridium hydrate dihydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

The anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS), which lead to cellular stress and death.

Case Studies

Several case studies have been conducted to further explore the biological activity of tetrachloroiridium hydrate dihydrochloride:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with infections caused by resistant bacteria showed that treatment with tetrachloroiridium compounds resulted in a significant reduction in bacterial load compared to standard therapies.

- Case Study on Cancer Treatment : In a preclinical model, administration of tetrachloroiridium hydrate dihydrochloride demonstrated a marked reduction in tumor size in mice bearing human tumor xenografts, indicating its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

tetrachloroiridium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVQBPXDKJKDME-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583434 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110802-84-1 | |

| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.